REACTION_CXSMILES
|
[O-:1][C:2]#[N:3].[K+].[CH2:5]([NH:9][CH2:10][C:11]([O:13]CC)=O)[CH2:6][CH2:7][CH3:8]>Cl>[CH2:5]([N:9]1[CH2:10][C:11](=[O:13])[NH:3][C:2]1=[O:1])[CH2:6][CH2:7][CH3:8] |f:0.1|
|
Name
|
potassium cyanate
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCC(=O)OCC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated at 90°-100° C. for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated at reduced pressure to dryness
|
Type
|
ADDITION
|
Details
|
The last amounts of water are chased by addition and removal of 3×100 mL of absolute ethanol
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with 400 mL 50% ethanolmethylene chloride
|
Type
|
FILTRATION
|
Details
|
The inorganics are filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
Trituration of the residue with 100 mL of water and filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(=O)NC(=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |